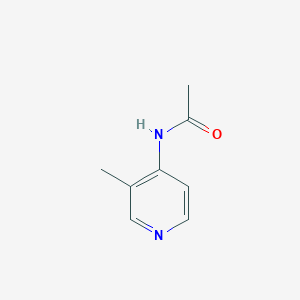![molecular formula C10H18O2 B012706 (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol CAS No. 19898-59-0](/img/structure/B12706.png)
(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol, also known as tricyclol, is a bicyclic alcohol compound that has been studied for its potential therapeutic applications. Tricyclol has a unique molecular structure that gives it the ability to interact with various biological systems.
Mecanismo De Acción
The mechanism of action of (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol is not fully understood. However, it has been suggested that (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol may exert its therapeutic effects by modulating various biological pathways. Tricyclol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects
Tricyclol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve liver function. Tricyclol has also been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tricyclol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Tricyclol is also relatively non-toxic and has a low risk of side effects. However, (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Tricyclol also has a short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol research. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the exploration of new therapeutic applications for (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol, such as in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol and its potential interactions with other biological systems.
Conclusion
Tricyclol is a unique compound with potential therapeutic applications in various fields of medicine. Its molecular structure gives it the ability to interact with various biological systems and modulate various pathways. Tricyclol has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, as well as potential use in the treatment of cardiovascular diseases, liver diseases, and neurological disorders. Further research is needed to fully understand the potential of (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol and its future applications in medicine.
Métodos De Síntesis
Tricyclol can be synthesized through a multi-step process that involves the reaction of 2,4,4-trimethyl-1,3-pentanediol with acrolein. The resulting product is then subjected to a series of chemical reactions that ultimately produce (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol. The synthesis method for (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has been optimized over the years to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
Tricyclol has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Tricyclol has also been studied for its potential use in the treatment of cardiovascular diseases, liver diseases, and neurological disorders.
Propiedades
Número CAS |
19898-59-0 |
|---|---|
Nombre del producto |
(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol |
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(1S,3S,4R,6R)-3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-8(11)10(3,12)5-7(6)9/h6-8,11-12H,4-5H2,1-3H3/t6-,7+,8-,10+/m1/s1 |
Clave InChI |
AHVKNBRJVKCGKJ-UHFFFAOYSA-N |
SMILES isomérico |
C[C@@]1(C[C@H]2[C@H](C2(C)C)C[C@H]1O)O |
SMILES |
CC1(C2C1CC(C(C2)O)(C)O)C |
SMILES canónico |
CC1(C2C1CC(C(C2)O)(C)O)C |
Otros números CAS |
19898-59-0 19898-60-3 19898-61-4 22556-08-7 57457-02-0 57526-47-3 19898-58-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








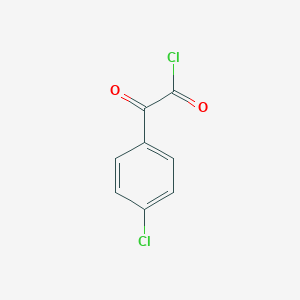
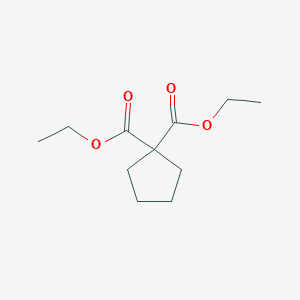
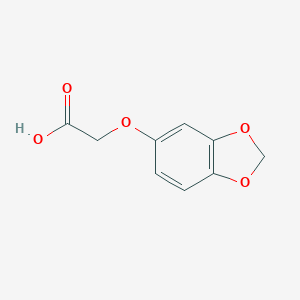
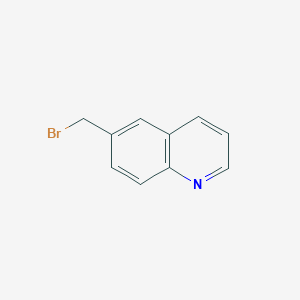
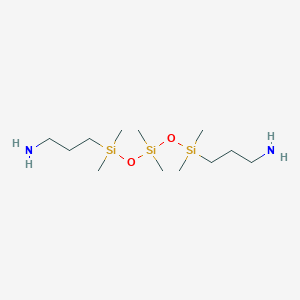
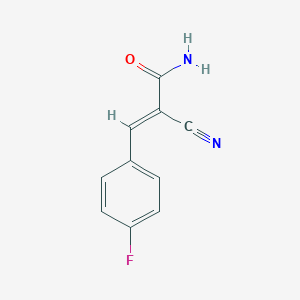
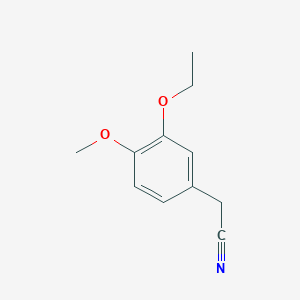
![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)
